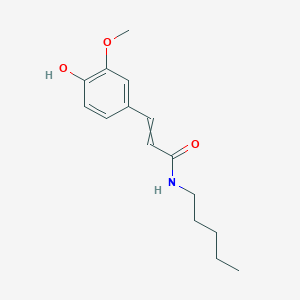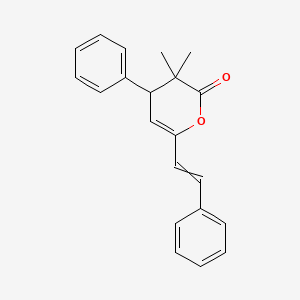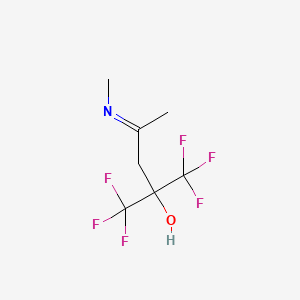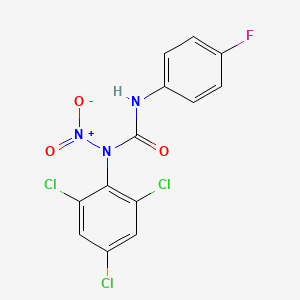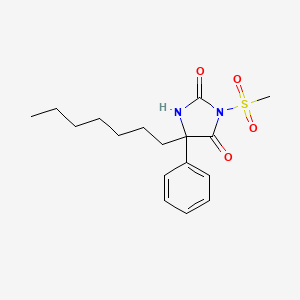![molecular formula C14H11N3O2 B14230070 5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol CAS No. 823804-67-7](/img/structure/B14230070.png)
5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol is an organic compound with the molecular formula C14H11N3O2. It is a derivative of benzene and contains both azide and diol functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-azidobenzaldehyde.
Condensation Reaction: The 4-azidobenzaldehyde undergoes a condensation reaction with a suitable phenol derivative under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The azide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a photoaffinity label, which can be used to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol involves its ability to undergo photolysis, where the azide group is converted to a highly reactive nitrene. This nitrene can then form covalent bonds with nearby molecules, making it useful for studying molecular interactions and labeling proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Resveratrol: 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
Dehydro-δ-viniferin: A stilbene derivative with antioxidant properties.
Uniqueness
5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol is unique due to the presence of the azide group, which allows for specific photochemical reactions that are not possible with similar compounds like resveratrol. This makes it particularly useful in applications requiring photoactivation .
Propriétés
Numéro CAS |
823804-67-7 |
|---|---|
Formule moléculaire |
C14H11N3O2 |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
5-[2-(4-azidophenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H11N3O2/c15-17-16-12-5-3-10(4-6-12)1-2-11-7-13(18)9-14(19)8-11/h1-9,18-19H |
Clé InChI |
UQBJVYHCNLJZQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



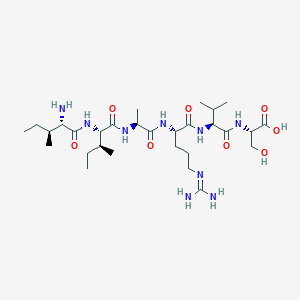
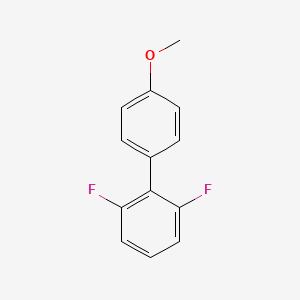
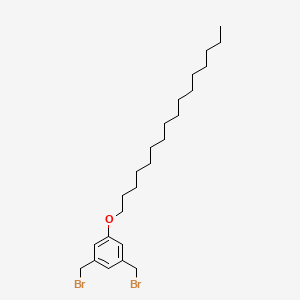
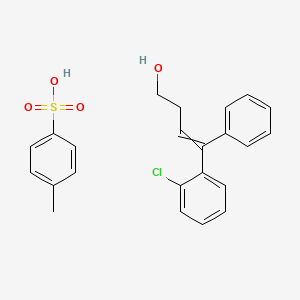
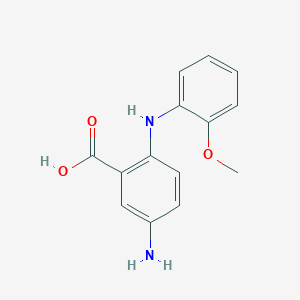
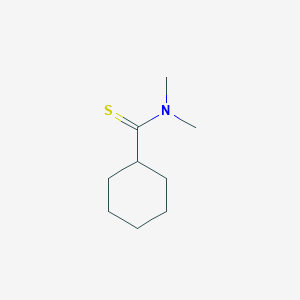
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
